![molecular formula C14H21NO B1504077 N-(2-phenoxyethyl)cyclohexanamine CAS No. 356532-64-4](/img/structure/B1504077.png)
N-(2-phenoxyethyl)cyclohexanamine
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Description
“N-(2-phenoxyethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “N-(2-phenoxyethyl)cyclohexanamine” can be achieved from Cyclohexylamine and 2-Phenoxyethylbromide . Unfortunately, the detailed synthetic routes are not available in the search results.Molecular Structure Analysis
The molecular structure of “N-(2-phenoxyethyl)cyclohexanamine” consists of a cyclohexane ring attached to an amine group that is further connected to a phenyl ring through an ether linkage . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
“N-(2-phenoxyethyl)cyclohexanamine” is a substance with a molecular formula of C14H21NO and a molecular weight of 219.32 . Detailed physical and chemical properties are not available in the search results.Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .
Future Directions
properties
CAS RN |
356532-64-4 |
---|---|
Product Name |
N-(2-phenoxyethyl)cyclohexanamine |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)cyclohexanamine |
InChI |
InChI=1S/C14H21NO/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |
InChI Key |
LJWODBZLDRMCBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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